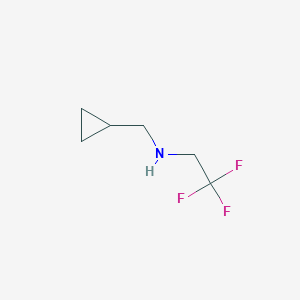

(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine

Beschreibung

(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine is a fluorinated secondary amine with the molecular formula C₆H₁₀F₃N and CAS number 39544-74-6 . Its structure comprises a cyclopropylmethyl group (C₃H₅–CH₂–) linked to a trifluoroethylamine moiety (CF₃CH₂–NH–). The compound is often utilized as a hydrochloride salt (CID 21916227), enhancing its stability and solubility in polar solvents . Key features include:

- SMILES:

C1CC1CNCC(F)(F)F - Molecular Weight: 177.15 g/mol

- Electron-Withdrawing Effects: The trifluoroethyl group reduces amine basicity compared to non-fluorinated analogs, influencing reactivity and interaction with biological targets.

- Applications: Potential use in pharmaceuticals, agrochemicals, or materials science due to fluorine’s metabolic stability and cyclopropane’s ring strain .

Eigenschaften

IUPAC Name |

N-(cyclopropylmethyl)-2,2,2-trifluoroethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)4-10-3-5-1-2-5/h5,10H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXVHLQTPNUBTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine typically involves the reaction of cyclopropylmethylamine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Analyse Chemischer Reaktionen

Types of Reactions

(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents to yield different amine derivatives.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through:

- Nucleophilic Substitution Reactions : The amine group can be replaced by various nucleophiles to produce derivatives with different functionalities.

- Functional Group Transformations : The compound can undergo oxidation to form amine oxides or reduction to yield primary amines.

Medicinal Chemistry

The unique structural features of this compound make it a candidate for medicinal chemistry applications:

- Pharmacological Studies : Its interaction with biological targets can provide insights into enzyme inhibition and receptor modulation.

- Drug Development : The trifluoroethyl group enhances lipophilicity and metabolic stability, potentially improving bioavailability in drug formulations.

Biological Research

In biological contexts, this compound can be employed in:

- Enzyme Interaction Studies : Investigating how it affects enzyme activity and stability.

- Protein Modification Research : Exploring its role in modifying protein structures or functions.

Case Studies

Several studies highlight the applications of this compound:

-

Enzyme Inhibition Study :

- Researchers investigated the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated potential for developing new therapeutic agents targeting metabolic diseases.

-

Synthesis of Novel Derivatives :

- A study focused on synthesizing derivatives of this compound to explore their biological activity. The derivatives showed varied interactions with biological targets compared to the parent compound.

-

Pharmacokinetic Profiling :

- Investigations into the pharmacokinetic properties revealed that the trifluoroethyl moiety significantly enhances absorption and distribution in biological systems.

Wirkmechanismus

The mechanism of action of (Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares (Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine with three structurally related amines:

Physicochemical Properties

- Lipophilicity: The trifluoroethyl group in the main compound increases lipophilicity (logP ~1.5–2.0) compared to non-fluorinated analogs, favoring membrane permeability . In contrast, the dimethoxyphenyl derivative (C₁₄H₂₁NO₂) exhibits higher hydrophilicity due to methoxy groups .

- Basicity : The electron-withdrawing CF₃ group reduces the amine’s pKa (~7–8) compared to cyclopropylethyl analogs (pKa ~9–10) .

- Solubility: The hydrochloride salt of the main compound is water-soluble (>50 mg/mL), whereas the propargyloxy-phenyl derivative (C₁₂H₁₂F₃NO) is likely less soluble due to aromatic bulk .

Research Findings and Trends

- Metabolic Stability: Fluorinated amines like the main compound exhibit slower hepatic clearance due to C–F bond stability, a critical advantage over non-fluorinated cyclopropylamines .

- Toxicity : Cyclopropane-containing compounds may induce hepatotoxicity via ring-opening metabolites, but fluorine substitution mitigates this risk by reducing oxidative metabolism .

- Trends : Recent patents highlight trifluoroethylamines in kinase inhibitors and GPCR modulators, whereas difluorophenyl cyclopropylamines are explored in antidepressants .

Biologische Aktivität

(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

This compound can be synthesized through various methods, including cyclopropanation and asymmetric synthesis techniques. The trifluoromethyl group is particularly significant for enhancing the lipophilicity and metabolic stability of the resulting compounds. For example, cyclopropanes have been synthesized using Rhodium catalysts to achieve high yields and selectivities in the presence of trifluoromethyl groups .

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. The introduction of the cyclopropylmethyl moiety can further modulate this activity. A study demonstrated that derivatives of this compound showed promising results against various bacterial strains, suggesting a potential role as an antimicrobial agent .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship (SAR) studies revealed that modifications to the amine structure could significantly influence potency and selectivity against the parasite's proteasome. In particular, compounds with enhanced metabolic stability exhibited improved efficacy in inhibiting parasite growth .

Case Studies and Research Findings

- Inhibition Studies : A recent study assessed the inhibition of P. falciparum proteasome by various analogs of this compound. The findings indicated a strong correlation between proteasome inhibition and antiparasitic activity (R² = 0.85), highlighting the importance of this pathway in developing new antimalarial drugs .

- Metabolic Stability : Investigations into the metabolic stability of the compound demonstrated that certain structural modifications could enhance resistance to metabolic degradation by liver microsomes. This is crucial for prolonging the compound's action in vivo and improving its therapeutic index .

- Pharmacokinetic Profiles : The pharmacokinetic profiles of various derivatives were analyzed to understand their absorption, distribution, metabolism, and excretion (ADME) characteristics. Compounds with lower lipophilicity showed better permeability across biological membranes while maintaining sufficient potency against target enzymes .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 202.26 g/mol |

| LogP | 3.5 |

| Solubility in Water | Low |

| IC50 against P. falciparum | 0.21 μM |

| Clearance Rate | 171.3 μL/min/mg (mouse liver) |

Q & A

Q. Why do reported logP values vary between computational and experimental methods?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.